(5Z)-3-cyclohexyl-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-3-CYCLOHEXYL-5-{[2,5-DIMETHYL-1-(4-METHYLPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound that features a unique combination of cyclohexyl, pyrrole, and imidazolidinone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-CYCLOHEXYL-5-{[2,5-DIMETHYL-1-(4-METHYLPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Pyrrole Ring: Starting with a suitable precursor, such as 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole, which can be synthesized via a Paal-Knorr synthesis.
Cyclohexyl Group Introduction: The cyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction.
Imidazolidinone Formation: The imidazolidinone ring can be formed by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Final Assembly: The final step involves the condensation of the pyrrole and imidazolidinone intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-CYCLOHEXYL-5-{[2,5-DIMETHYL-1-(4-METHYLPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound could be investigated for its potential as a bioactive molecule. Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it a candidate for the development of new drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics to polymers or other materials.
Mechanism of Action
The mechanism of action of (5Z)-3-CYCLOHEXYL-5-{[2,5-DIMETHYL-1-(4-METHYLPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- **(5Z)-3-CYCLOHEXYL-5-{[2,5-DIMETHYL-1-(4-METHYLPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-2-THIOIMIDAZOLIDIN-4-ONE
- **(5Z)-3-CYCLOHEXYL-5-{[2,5-DIMETHYL-1-(4-METHYLPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-2-OXOIMIDAZOLIDIN-4-ONE
Uniqueness
The uniqueness of (5Z)-3-CYCLOHEXYL-5-{[2,5-DIMETHYL-1-(4-METHYLPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE lies in its specific combination of functional groups and structural features. This combination may impart unique chemical reactivity and biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C23H27N3OS |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C23H27N3OS/c1-15-9-11-20(12-10-15)25-16(2)13-18(17(25)3)14-21-22(27)26(23(28)24-21)19-7-5-4-6-8-19/h9-14,19H,4-8H2,1-3H3,(H,24,28)/b21-14- |
InChI Key |
NPQHGPJAVYKUOS-STZFKDTASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C)/C=C\3/C(=O)N(C(=S)N3)C4CCCCC4)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)N(C(=S)N3)C4CCCCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.